molecular formula C13H9ClN2OS B2390291 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-24-5

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2390291
CAS RN: 338777-24-5
M. Wt: 276.74
InChI Key: ZBLIRCJMLLQKHF-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a thienopyrimidinone derivative. Thienopyrimidinones have been found to have significant biological activities. For instance, they have been discovered as potent inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases . They have also been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Synthesis Analysis

Thienopyrimidinones have been synthesized as part of various research programs. For example, a series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . Another study designed, synthesized, and screened a number of thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacteria .


Molecular Structure Analysis

The molecular structure of thienopyrimidinones has been studied in the context of their inhibitory activity against certain kinases . The protein crystal structures of the bound Pim-1 complexes of benzothienopyrimidinones were determined and used to guide structure-activity relationship studies .


Chemical Reactions Analysis

Thienopyrimidinones have been found to exhibit significant biological activities through various chemical reactions. For instance, they have been found to efficiently interrupt the phosphorylation of Bad in both K562 and LnCaP-Bad cell lines .

Scientific Research Applications

Future Directions

Thienopyrimidinones have potential applications in medicinal chemistry. They have been found to have significant antimycobacterial activity and could be developed as antitubercular agents . They also have potential as anticancer drugs, with some compounds showing potent antiproliferative activity in various cell lines .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLIRCJMLLQKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

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